molecular formula C15H15ClN2S B2841514 1-(1,3-Benzothiazol-2-yl)-2-phenylethan-1-amine hydrochloride CAS No. 889472-33-7

1-(1,3-Benzothiazol-2-yl)-2-phenylethan-1-amine hydrochloride

Cat. No. B2841514
CAS RN: 889472-33-7
M. Wt: 290.81
InChI Key: BRYLUJVTQPZXTB-UHFFFAOYSA-N
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Description

“1-(1,3-Benzothiazol-2-yl)-2-phenylethan-1-amine hydrochloride” is a compound that belongs to the benzothiazole family . Benzothiazole derivatives are known for their diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .


Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the reaction of 2-aminothiophenol with different acetophenones . A ratio of 1:1:6:3 of 2-aminothiophenol/aromatic aldehyde/H2O2/HCl was found to be optimum for the coupling .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be determined using techniques such as FTIR, 1H-NMR, 13C-NMR, and HRMS . These techniques provide information about the functional groups, carbon-hydrogen framework, and molecular weight of the compound .


Chemical Reactions Analysis

Benzothiazole derivatives show diverse chemical reactivity. They have been used as important scaffolds in medicinal chemistry . The compounds show variable activity against different bacterial strains .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined using various analytical techniques. For example, the melting point, boiling point, and solubility can be determined experimentally .

Scientific Research Applications

Enhanced Corrosion Resistance

One application of related benzothiazole derivatives is in the field of corrosion resistance. A study by Salarvand et al. (2017) demonstrated the inhibition performance of 2-phenyl-benzothiazole derivatives on mild steel in acidic conditions, highlighting the potential of such compounds in protecting metals from corrosion. These inhibitors show high efficiency, with one derivative showing up to 95% inhibition at specific concentrations, suggesting that compounds similar to 1-(1,3-Benzothiazol-2-yl)-2-phenylethan-1-amine hydrochloride could be valuable in materials science for enhancing the durability of metals in corrosive environments (Salarvand et al., 2017).

Antitumor Applications

In pharmacological research, derivatives of benzothiazole, including those structurally related to this compound, have been investigated for their antitumor properties. Zhang et al. (2013) explored ring-substituted derivatives of 2-(4-aminophenyl)benzothiazoles as antitumor agents, with one derivative reaching clinical trials. This highlights the potential of benzothiazole derivatives in cancer treatment, suggesting that further investigation into compounds like this compound could uncover new therapeutic options (Zhang et al., 2013).

Antimicrobial and Antifungal Activity

Chaudhary et al. (2011) synthesized benzothiazole derivatives containing benzimidazole and imidazoline moieties, demonstrating significant antimicrobial and entomological activities. This suggests the potential of this compound and similar compounds in developing new antimicrobial agents, which could be particularly useful in addressing the challenge of antibiotic resistance (Chaudhary et al., 2011).

Material Science Applications

In material science, benzothiazole derivatives have been used to modify the properties of materials. For instance, Gona et al. (2015) reported the synthesis of carboranyl benzothiazoles, analogues of 2-(4-aminophenyl)benzothiazole, for their potential inhibitory effects against breast cancer cell lines. Such compounds, by virtue of their structural backbone similar to this compound, could be utilized in the design of new drugs or radiotracers due to their unique physico-chemical properties (Gona et al., 2015).

Safety and Hazards

Benzothiazole derivatives should be handled with care due to their potential hazards. They may cause skin burns, eye damage, and respiratory irritation . It is recommended to use protective clothing and work in a well-ventilated area when handling these compounds .

Future Directions

Benzothiazole derivatives have shown promising results in various fields, especially in medicinal chemistry . Future research could focus on exploring their potential applications in other areas, optimizing their synthesis methods, and improving their safety profiles .

properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)-2-phenylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2S.ClH/c16-12(10-11-6-2-1-3-7-11)15-17-13-8-4-5-9-14(13)18-15;/h1-9,12H,10,16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRYLUJVTQPZXTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C2=NC3=CC=CC=C3S2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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